Aromoline

Descripción general

Descripción

Aromoline is a bisbenzylisoquinoline alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is known for its complex molecular structure and significant biological activities. This compound has been isolated from the root bark of Berberis vulgaris and other related species. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aromoline involves several steps, starting from the extraction of precursor compounds from plant sources. The primary synthetic route includes the following steps:

Extraction: The root bark of Berberis vulgaris is subjected to extraction using solvents like methanol or ethanol to obtain crude alkaloid extracts.

Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography to isolate this compound.

Chemical Synthesis: The isolated compound undergoes further chemical reactions to enhance its purity and yield. This may involve steps like methylation, demethylation, and oxidation under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems ensures high yield and purity. Additionally, biotechnological approaches, such as the use of cultured plant cells, are being explored to produce this compound in a more sustainable and efficient manner.

Análisis De Reacciones Químicas

Types of Reactions: Aromoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Applications

Aromoline serves as a precursor in the synthesis of complex alkaloids and bioactive compounds. Its unique molecular structure allows for the modification and creation of various derivatives that can exhibit enhanced biological activities.

Comparison with Similar Compounds:

| Compound | Properties | Unique Features |

|---|---|---|

| This compound | Antiproliferative, anti-inflammatory | High specificity for Butyrylcholinesterase |

| Berberine | Antimicrobial, antidiabetic | Broad-spectrum antimicrobial activity |

| Palmatine | Anti-inflammatory, antioxidant | Effective in reducing oxidative stress |

| Oxyberberine | Potential in treating metabolic disorders | Focus on metabolic pathways |

Biological Applications

In biological research, this compound is utilized in studies related to plant biochemistry and secondary metabolite production. Its effects on cellular processes make it a valuable tool for investigating metabolic pathways.

Case Study: Effects on Chondrocytes

A recent study explored this compound's impact on chondrocytes, specifically its role in stimulating type II collagen production. Researchers found that treatment with this compound led to significant upregulation of dopamine receptor D4 (DRD4) and type II collagen expression. The study employed a high-throughput screening model using primary human chondrocyte aggregates, revealing that this compound was one of the most effective candidates for enhancing collagen synthesis over a 22-day period.

- Key Findings:

- Dose-Dependent Response: The effective concentration (EC50) for type II collagen stimulation was determined to be approximately 2.46 μM.

- Cytotoxicity Observations: Higher concentrations (10 μM) resulted in decreased metabolic activity, indicating potential cytotoxic effects at elevated doses.

- Immunohistochemical Analysis: Enhanced expression of DRD4 was confirmed through histological assessments post-treatment.

Medical Applications

This compound shows promise in medical applications due to its antiproliferative, anti-inflammatory, and antimicrobial properties. It has been studied for its potential therapeutic effects against diseases such as HIV, cancer, and various inflammatory conditions.

Mechanism of Action:

- Antiproliferative Activity: this compound inhibits cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis.

- Anti-inflammatory Activity: It reduces inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity: The compound disrupts microbial cell membranes, showcasing effectiveness against bacteria, fungi, and viruses.

Industrial Applications

In industry, this compound is being explored for its applications in pharmaceuticals and nutraceuticals due to its bioactive properties. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development.

Mecanismo De Acción

Aromoline exerts its effects through multiple mechanisms:

Antiproliferative Activity: this compound inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria, fungi, and viruses.

Molecular Targets and Pathways:

Dopamine Receptor D4 (DRD4): this compound targets this receptor, which is involved in various neurological processes.

Butyrylcholinesterase (BuChE): this compound inhibits this enzyme, which plays a role in neurotransmission.

Comparación Con Compuestos Similares

Aromoline is compared with other bisbenzylisoquinoline alkaloids such as:

Berberine: Known for its antimicrobial and antidiabetic properties.

Palmatine: Exhibits anti-inflammatory and antioxidant activities.

Oxyberberine: Studied for its potential in treating metabolic disorders.

Uniqueness of this compound: this compound stands out due to its potent anti-HIV activity and its ability to inhibit Butyrylcholinesterase with high specificity. Its unique molecular structure allows it to interact with multiple biological targets, making it a versatile compound for therapeutic applications.

Propiedades

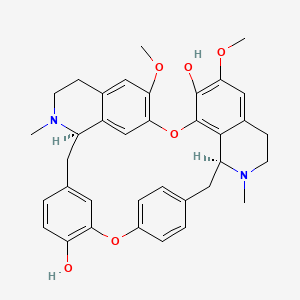

IUPAC Name |

(1R,14S)-20,25-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFQVHXIFJLJSP-IZLXSDGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-53-9 | |

| Record name | (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-21,26-dimethoxy-4,17-dimethyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aromoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AROMOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU37V4Q3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.